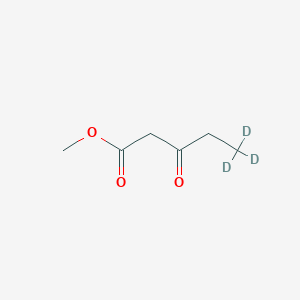
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is a deuterated derivative of oxo-pentanoic acid methyl ester. This compound is characterized by the presence of three deuterium atoms at the 5th position, which makes it useful in various scientific research applications, particularly in the field of isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester typically involves the deuteration of pentanoic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior and interactions in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: A non-deuterated analog with similar chemical properties.
Pentanoic acid, 4-oxo-, methyl ester: Another analog with the oxo group at a different position.
Hexanoic acid, 5-oxo-, methyl ester: A longer-chain analog with similar functional groups.
Uniqueness
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying chemical reactions. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various scientific applications.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
methyl 5,5,5-trideuterio-3-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3 |
InChI-Schlüssel |
XJMIXEAZMCTAGH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)CC(=O)OC |
Kanonische SMILES |
CCC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


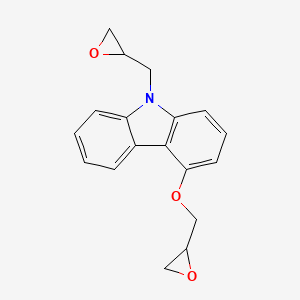

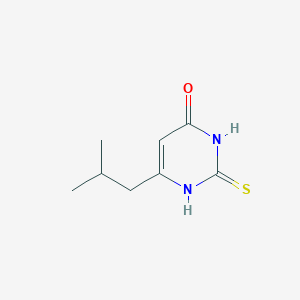
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)


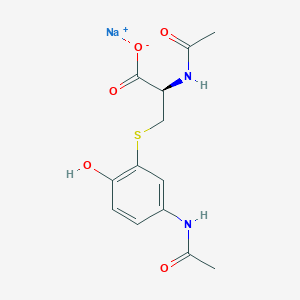
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)

![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
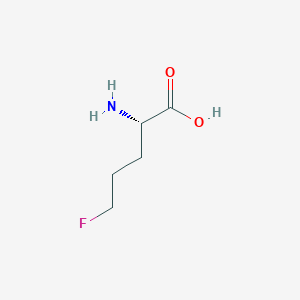
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
